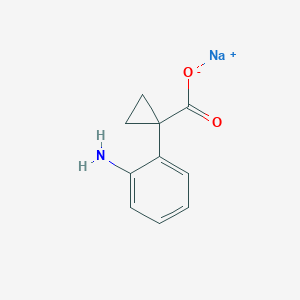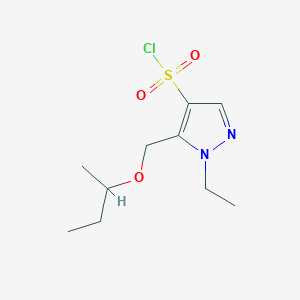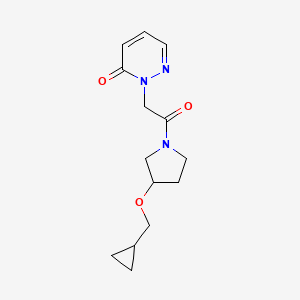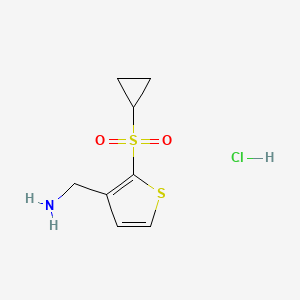![molecular formula C8H7ClF2O B2625623 [4-Chloro-2-(difluoromethyl)phenyl]methanol CAS No. 2503207-73-4](/img/structure/B2625623.png)
[4-Chloro-2-(difluoromethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-Chloro-2-(difluoromethyl)phenyl]methanol” is a chemical compound used in scientific research. It has a CAS Number of 2503207-73-4 and a molecular weight of 192.59 . It is stored at a temperature of 4 degrees Celsius . The compound is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-chloro-2-(difluoromethyl)phenyl)methanol . The InChI code for this compound is 1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 . This indicates that the compound has a benzene ring with a chloro group at the 4th position and a difluoromethyl group at the 2nd position. The methanol group is attached to the benzene ring.
Physical And Chemical Properties Analysis
“[4-Chloro-2-(difluoromethyl)phenyl]methanol” is a powder . It has a molecular weight of 192.59 . The compound is stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Structural and Synthetic Applications
Compounds structurally related to [4-Chloro-2-(difluoromethyl)phenyl]methanol, such as benzophenone derivatives, have been extensively studied for their structural characteristics. For example, Zabiulla et al. (2016) synthesized a novel benzophenone derivative, characterized its structure through spectroscopic techniques, and confirmed it via X-ray diffraction studies. This research illustrates the potential of [4-Chloro-2-(difluoromethyl)phenyl]methanol and similar compounds in contributing to our understanding of molecular structures, crystallization, and intramolecular interactions, which are fundamental in the development of new materials and chemicals Zabiulla et al., 2016.
Catalysis and Chemical Synthesis
Compounds with structural similarities to [4-Chloro-2-(difluoromethyl)phenyl]methanol have shown significant potential in catalysis and synthesis. For instance, Moreno-Mañas et al. (2001) discussed the stabilization of palladium(0) nanoparticles by a bis(perfluorooctyl)phenyl derivative, showcasing its efficiency as a recoverable catalyst for Suzuki cross-couplings and Heck reactions. This suggests that [4-Chloro-2-(difluoromethyl)phenyl]methanol could play a role in developing new catalytic processes or improving existing ones, given its structural affinity to compounds used in catalytic applications Moreno-Mañas, Pleixats, & Villarroya, 2001.
Medicinal Chemistry and Antimicrobial Studies
Research on derivatives of phenyl methanols, including [4-Chloro-2-(difluoromethyl)phenyl]methanol, extends into medicinal chemistry, particularly in the search for new antimicrobial agents. Dwivedi et al. (2005) reported the synthesis of phenyl cyclopropyl methanones, evaluated for their anti-tubercular activities, showcasing the potential of structurally related compounds in contributing to the development of new therapeutics against infectious diseases Dwivedi et al., 2005.
Environmental and Analytical Chemistry
The study of compounds related to [4-Chloro-2-(difluoromethyl)phenyl]methanol is also relevant in environmental and analytical chemistry. For example, Baranowska and Wojciechowska (2012) developed a chromatographic method for determining substances used as disinfectant agents, including chlorophenols, in water samples. This highlights the potential use of [4-Chloro-2-(difluoromethyl)phenyl]methanol and its derivatives in developing analytical methodologies for environmental monitoring and safety assessments Baranowska & Wojciechowska, 2012.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[4-chloro-2-(difluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUVBZPFWVCBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-2-(difluoromethyl)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)

![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)


![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)



![Ethyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B2625561.png)
